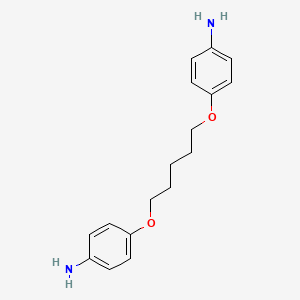

1,5-Bis(4-aminophénoxy)pentane

Vue d'ensemble

Description

1,5-Bis(4-aminophenoxy)pentane, also known as 1,5-Bis(4-aminophenoxy)pentane, is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,5-Bis(4-aminophenoxy)pentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Bis(4-aminophenoxy)pentane including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1,5-Bis(4-aminophenoxy)pentane has several applications in scientific research:

Polymer Synthesis: It is used as a monomer in the synthesis of polyimides and other high-performance polymers.

Material Science: It is utilized in the development of advanced materials with specific properties such as thermal stability and mechanical strength.

Biological Research: It serves as a building block for the synthesis of biologically active compounds.

Industrial Applications: It is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

Target of Action

The primary target of 1,5-Bis(4-aminophenoxy)pentane is the visual cycle . This compound can inhibit dark adaptation in vertebrates by impairing the formation of 11-cis-retinoids in the eye and depleting preformed stores of them .

Mode of Action

1,5-Bis(4-aminophenoxy)pentane interacts with its targets by “short-circuiting” the visual cycle . It catalyzes the thermodynamically downhill isomerization of 11-cis-retinal to all-trans-retinal . This interaction results in changes in the visual cycle, leading to impaired dark adaptation.

Biochemical Pathways

The affected biochemical pathway is the visual cycle , which is responsible for the regeneration of visual pigments in the eye. By catalyzing the isomerization of 11-cis-retinal to all-trans-retinal, 1,5-Bis(4-aminophenoxy)pentane disrupts this cycle, leading to impaired dark adaptation .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as alcohol, ether, and chloroform, but insoluble in water . This suggests that it may have good bioavailability in lipid-rich environments but may be less bioavailable in aqueous environments.

Result of Action

The molecular and cellular effects of 1,5-Bis(4-aminophenoxy)pentane’s action include the inhibition of rhodopsin formation and 11-cis-retinyl palmitate formation in the living frog eye . This leads to impaired dark adaptation in vertebrates .

Action Environment

Furthermore, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

Analyse Biochimique

Biochemical Properties

1,5-Bis(4-aminophenoxy)pentane plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. The compound has been shown to inhibit the activity of MMP-1, thereby potentially reducing the breakdown of collagen and other structural proteins . Additionally, 1,5-Bis(4-aminophenoxy)pentane interacts with DNA, exhibiting a moderate specificity for AT base pairs . This interaction suggests its potential role in modulating gene expression and DNA-related processes.

Cellular Effects

1,5-Bis(4-aminophenoxy)pentane has notable effects on various types of cells and cellular processes. In human dermal fibroblasts, the compound has been observed to protect against UVA-induced cytotoxicity and inhibit the activation and expression of MMP-1 . This protective effect is mediated through the inhibition of the p38/mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways. Furthermore, the compound’s interaction with DNA can influence cell signaling pathways and gene expression, potentially affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of 1,5-Bis(4-aminophenoxy)pentane involves its binding interactions with biomolecules. The compound binds to DNA, particularly favoring AT base pairs, and this binding is consistent with DNA minor-groove binding . Additionally, it inhibits the activity of MMP-1 by blocking the activation of the p38/MAPK and JNK pathways . These interactions result in the modulation of gene expression and enzyme activity, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,5-Bis(4-aminophenoxy)pentane have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound maintains its protective effects on cellular function, particularly in reducing MMP-1 activity and protecting against UVA-induced damage . These findings suggest that 1,5-Bis(4-aminophenoxy)pentane can be a reliable agent for prolonged biochemical studies.

Dosage Effects in Animal Models

The effects of 1,5-Bis(4-aminophenoxy)pentane vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits MMP-1 activity and protects against cellular damage without significant adverse effects . At higher dosages, there may be potential toxic effects, including cytotoxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

1,5-Bis(4-aminophenoxy)pentane is involved in several metabolic pathways. It interacts with enzymes such as MMP-1 and influences the metabolic flux of extracellular matrix degradation . The compound’s interaction with DNA also suggests its involvement in gene expression regulation and related metabolic processes . These interactions highlight the compound’s role in modulating metabolic pathways and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, 1,5-Bis(4-aminophenoxy)pentane is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its binding affinity to DNA and other biomolecules, leading to its localization in specific cellular compartments . This targeted distribution enhances its efficacy in modulating biochemical pathways and cellular functions.

Subcellular Localization

The subcellular localization of 1,5-Bis(4-aminophenoxy)pentane is primarily within the nucleus, where it interacts with DNA . The compound’s localization is directed by its binding affinity to DNA and potential post-translational modifications that target it to the nucleus. This localization is crucial for its role in modulating gene expression and protecting against DNA damage.

Méthodes De Préparation

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

1,5-Bis(4-aminophenoxy)pentane undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The nitro groups can be reduced back to amino groups.

Substitution: The phenoxy groups can participate in nucleophilic substitution reactions[][1].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a catalyst such as platinum or palladium on carbon.

Substitution: Nucleophiles such as alkoxides or amines can be used[][1].

Major Products Formed

Oxidation: 1,5-Bis(4-nitrophenoxy)pentane.

Reduction: 1,5-Bis(4-aminophenoxy)pentane.

Substitution: Various substituted phenoxy derivatives[][1].

Comparaison Avec Des Composés Similaires

Similar Compounds

1,5-Bis(4-nitrophenoxy)pentane: This compound is a precursor in the synthesis of 1,5-bis(4-aminophenoxy)pentane[][1].

1,5-Bis(4-hydroxyphenoxy)pentane: Similar in structure but with hydroxyl groups instead of amino groups[][1].

1,5-Bis(4-methoxyphenoxy)pentane: Contains methoxy groups instead of amino groups[][1].

Propriétés

IUPAC Name |

4-[5-(4-aminophenoxy)pentoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHXQWDUYXSTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCCCCOC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1092-82-6 (di-hydrochloride) | |

| Record name | 1,5-Bis(p-aminophenoxy)pentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70178624 | |

| Record name | 1,5-Bis(p-aminophenoxy)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2391-56-2 | |

| Record name | 1,5-Bis(p-aminophenoxy)pentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Bis(p-aminophenoxy)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

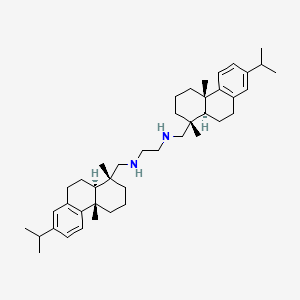

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol](/img/structure/B1210224.png)

![3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B1210235.png)

![n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1210238.png)